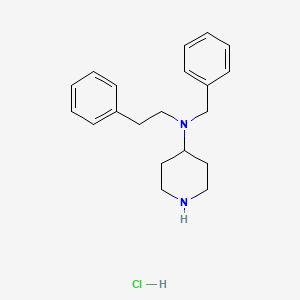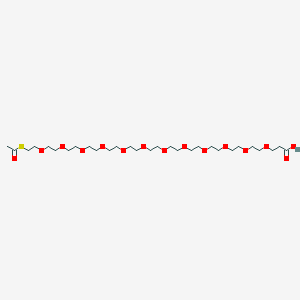
S-acetyl-PEG12-alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-acetyl-PEG12-alcohol: is a polyethylene glycol (PEG)-based compound that contains a sulfur acetyl group and an alcohol group. The sulfur acetyl group can be deprotected to generate thiol groups, while the alcohol group can be further derivatized. This compound is known for its hydrophilic properties, which increase its water solubility in aqueous media .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of S-acetyl-PEG12-alcohol typically involves the reaction of polyethylene glycol with acetyl chloride in the presence of a base to form the acetylated product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The production is carried out under stringent conditions to ensure consistency and reproducibility.
化学反応の分析
Types of Reactions: : S-acetyl-PEG12-alcohol undergoes various chemical reactions, including:
Deprotection: The sulfur acetyl group can be deprotected to form thiol groups.
Substitution: The alcohol group can react with other reagents to form different derivatives.
Common Reagents and Conditions: : Common reagents used in these reactions include reducing agents for deprotection and alkylating agents for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the PEG chain .
Major Products Formed: : The major products formed from these reactions include thiol-PEG derivatives and various substituted PEG compounds, which can be further used in different applications .
科学的研究の応用
Chemistry: : In chemistry, S-acetyl-PEG12-alcohol is used as a linker in the synthesis of complex molecules, including PROTACs (proteolysis-targeting chimeras), which are used for targeted protein degradation .
Biology: : In biological research, this compound is used to modify biomolecules, enhancing their solubility and stability in aqueous environments. It is also used in the development of drug delivery systems .
Medicine: : In medicine, this compound is used in the formulation of therapeutic agents, improving their pharmacokinetic properties and reducing immunogenicity .
Industry: : In industrial applications, this compound is used in the production of various PEGylated products, which are used in cosmetics, pharmaceuticals, and other consumer goods .
作用機序
Mechanism: : The mechanism of action of S-acetyl-PEG12-alcohol involves its ability to modify other molecules through its reactive groups. The sulfur acetyl group can be deprotected to form thiol groups, which can then form disulfide bonds with other thiol-containing molecules. The alcohol group can participate in various substitution reactions, allowing for further functionalization .
Molecular Targets and Pathways: : The molecular targets of this compound include proteins and other biomolecules that can be modified through PEGylation. The pathways involved include the ubiquitin-proteasome system for targeted protein degradation when used in PROTACs .
類似化合物との比較
Similar Compounds: : Similar compounds include other PEG-based linkers such as S-acetyl-PEG4-alcohol and S-acetyl-PEG8-alcohol. These compounds also contain sulfur acetyl and alcohol groups but differ in the length of the PEG chain .
Uniqueness: : S-acetyl-PEG12-alcohol is unique due to its longer PEG chain, which provides enhanced water solubility and better pharmacokinetic properties compared to shorter PEG linkers. This makes it particularly useful in applications where high solubility and stability are required .
特性
IUPAC Name |
S-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O13S/c1-26(28)40-25-24-39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34-13-12-33-11-10-32-9-8-31-7-6-30-5-4-29-3-2-27/h27H,2-25H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAUZMRPHWWELV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O13S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-(2-Bromo-4-methylphenoxy)ethyl]-3-methoxy-1-propanamine hydrochloride](/img/structure/B6352142.png)
![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride](/img/structure/B6352158.png)
![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)






